REACTION_CXSMILES
|
[CH3:1][O:2][C:3](OC)=[N:4][NH:5][C:6]([O:8]C)=O.[CH3:12][NH2:13]>CO>[CH3:1][O:2][C:3]1[N:13]([CH3:12])[C:6](=[O:8])[NH:5][N:4]=1
|
Name
|
|
Quantity
|
8.11 g
|
Type
|
reactant
|
Smiles
|
COC(=NNC(=O)OC)OC
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Name
|
|
Quantity
|
25.4 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.26 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
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The reaction mixture was concentrated under reduced pressure
|
Type
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ADDITION
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Details
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The mixture was acidified by addition of conc. HCl
|
Type
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CUSTOM
|
Details
|
The crystals which precipitated at 4° C.
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
COC=1N(C(NN1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |